N-BOC 2-bromo-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

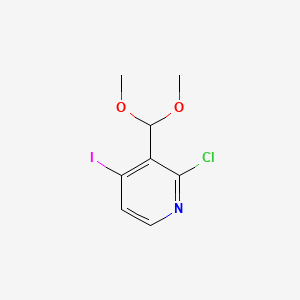

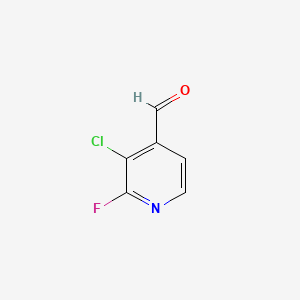

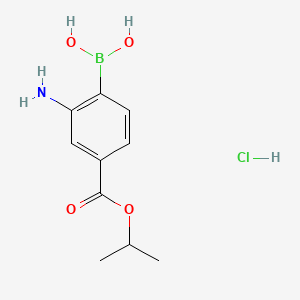

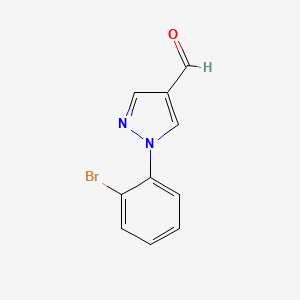

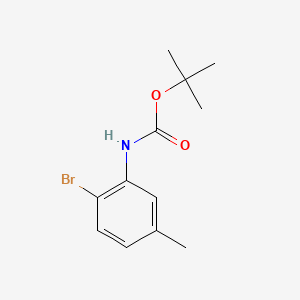

N-BOC 2-bromo-5-methylaniline, also known as tert-Butyl 5-bromo-2-methylphenylcarbamate, is a chemical compound with the empirical formula C12H16BrNO2 . It has a molecular weight of 286.16 g/mol .

Molecular Structure Analysis

The molecular structure of N-BOC 2-bromo-5-methylaniline includes a bromine atom attached to a benzene ring, which also carries a methyl group and a carbamate group . The InChI string representation of the molecule is1S/C12H16BrNO2/c1-8-5-6-9 (13)7-10 (8)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) . Physical And Chemical Properties Analysis

N-BOC 2-bromo-5-methylaniline has a molecular weight of 286.16 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .Applications De Recherche Scientifique

Synthesis and Optical Properties

N-BOC 2-bromo-5-methylaniline derivatives have been synthesized through Suzuki cross-coupling reactions, showing considerable yields. These derivatives incorporate various functional moieties, indicating their potential for diverse chemical modifications and applications. The study revealed insights into the structural characteristics and reactivity of these compounds, utilizing Density Functional Theory (DFT) to explore their molecular properties, which could be relevant for materials science and non-linear optical applications (Rizwan et al., 2021).

Chemical Synthesis

The compound has been utilized in the chemoselective N-Boc protection of amines, showcasing an efficient method facilitated by a Bronsted acidic ionic liquid. This approach benefits from high yields and selectivity, indicating the compound's utility in synthesizing protected amines for further chemical transformations (Sunitha et al., 2008).

Metabolic Pathways

Research into the metabolism of related compounds, such as 2-bromo-4-methylaniline, by rat liver microsomes has identified various metabolites, highlighting the metabolic pathways that such compounds may undergo in biological systems. This knowledge can contribute to understanding the environmental and biological fate of similar chemical structures (Boeren et al., 1992).

Guanidinylation Reagents

The compound's derivatives have been compared for their efficiency as guanidinylation reagents, offering superior performance for certain applications. This comparative study emphasizes the compound's potential role in the synthesis of guanidines, which are relevant in pharmaceutical chemistry and materials science (Gers et al., 2003).

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-5-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDXQPRPVWOSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 2-bromo-5-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.